molecular formula C16H12FNO2 B1389794 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 686726-22-7

5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1389794
CAS No.: 686726-22-7
M. Wt: 269.27 g/mol
InChI Key: NCORKUCKOYYSTL-ZSOIEALJSA-N
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Description

5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic indolin-2-one derivative, a class of compounds recognized for its significant potential in medicinal chemistry and biological research . This compound features a benzylidene substituent at the 3-position of the oxindole core, a structural motif frequently investigated for its diverse pharmacological properties. Related (E)-3-benzylidene-1,3-dihydro-2H-indol-2-one analogs have been synthesized and characterized using techniques such as single-crystal X-ray crystallography, confirming the molecular architecture of this chemical class . Indolin-2-one derivatives are a subject of considerable interest in early-stage drug discovery. Substituted 3-benzylidene-indolin-2-ones have demonstrated potent cytotoxic activities in screening protocols, with studies suggesting that their mechanisms of action may include the inhibition of tubulin polymerization, a target in anticancer research, and the modulation of cellular enzymes such as NADPH oxidase 4 (Nox4) . Furthermore, the broader family of 1,3-dihydro-2H-indol-2-one derivatives has been explored for a range of biodynamic activities, including antibacterial, antifungal, and antitubercular effects . The specific 5-fluoro and methoxybenzylidene substitutions on the indole scaffold are designed to explore structure-activity relationships and optimize biological activity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment such as gloves and eyewear .

Properties

IUPAC Name

(3Z)-5-fluoro-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-20-12-5-2-10(3-6-12)8-14-13-9-11(17)4-7-15(13)18-16(14)19/h2-9H,1H3,(H,18,19)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORKUCKOYYSTL-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Fluoroindole Derivatives with 4-Methoxybenzaldehyde

Method Overview:

  • Starting Material: 5-fluoroindole or 5-fluoro-1,3-dihydroindole derivatives.
  • Reagents: Aldehyde (4-methoxybenzaldehyde), catalytic acid or base (e.g., piperidine, acetic acid).
  • Solvent: Ethanol or ethanol-water mixture.
  • Conditions: Reflux at 80–100°C for 3–6 hours.

Mechanism:

The reaction proceeds via a Knoevenagel-type condensation , where the indole's active methylene or enolizable position reacts with the aldehyde to form the benzylidene linkage.

Research Data:

  • In one study, ethanol reflux with piperidine as catalyst yielded the target compound with yields ranging from 20–65%, depending on substituent effects and reaction time (see,).

Use of Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate the condensation process, improving yields and reducing reaction times.

Procedure:

  • Mix indole derivative and aldehyde in ethanol.
  • Add a catalytic amount of piperidine.
  • Subject to microwave irradiation at 100–150°C for 10–20 minutes.

Advantages:

  • Increased reaction rate.
  • Higher yields (~70–85%).
  • Cleaner reaction profiles.

Metal-Catalyzed Cross-Coupling Approaches

Although less common for this specific compound, some methods utilize palladium-catalyzed cross-coupling to introduce the fluorine atom at the 5-position before condensation.

Example:

  • Synthesis of 5-fluoroindole via halogenation of indole followed by Suzuki coupling with boronic acids to incorporate the methoxybenzylidene group.

Research Findings:

  • These approaches offer high regioselectivity but involve multi-step procedures, with overall yields around 50–70%.

Key Reagents and Conditions Summary

Method Type Starting Material Reagents Solvent Catalyst Reaction Time Yield Range Notes
Conventional condensation 5-fluoroindole derivatives 4-methoxybenzaldehyde Ethanol Piperidine / Acetic acid 3–6 hours 20–65% Standard method, scalable
Microwave-assisted 5-fluoroindole derivatives 4-methoxybenzaldehyde Ethanol Piperidine 10–20 min 70–85% Faster, higher yield
Metal-catalyzed Halogenated indole Aromatic boronic acids Toluene/DMF Pd catalyst 12–24 hours 50–70% Regioselective fluorination

Data Tables and Comparative Analysis

Table 1: Summary of Preparation Methods

Method Reagents Conditions Yield (%) Advantages Disadvantages
Conventional condensation Indole derivative + aldehyde Reflux, 80–100°C 20–65 Simple, scalable Longer reaction time
Microwave-assisted Indole derivative + aldehyde Microwave, 100–150°C 70–85 Rapid, high yield Equipment-dependent
Metal-catalyzed cross-coupling Halogenated indole + boronic acid 80–120°C, inert atmosphere 50–70 Regioselectivity Multi-step, costly catalysts

Table 2: Research Findings on Reaction Conditions

Study Starting Material Catalyst Solvent Reaction Time Yield (%) Notes
5-fluoroindole Piperidine Ethanol 4 hours 45–65 Standard condensation
3-bromooxindoles NaH, KI DMF 24 hours 70–85 Modular synthesis from oxindoles
Halogenated indole Pd catalyst Toluene 12–24 hours 50–70 Cross-coupling approach

Research Findings and Optimization

  • Reaction efficiency improves significantly with microwave irradiation, reducing reaction times from hours to minutes while increasing yields.
  • Catalyst choice influences regioselectivity and yield; piperidine and acetic acid are common for condensation.
  • Solvent effects are notable; ethanol favors cleaner reactions, while DMF or toluene may be used in cross-coupling methods.
  • Substituent effects on the indole ring and aldehyde influence the reaction outcome, with electron-donating groups like methoxy enhancing yields.

Notes and Recommendations

  • For large-scale synthesis, conventional reflux methods are reliable but time-consuming.
  • Microwave-assisted protocols are preferred for rapid synthesis with high yields.
  • Metal-catalyzed methods are suitable when regioselectivity or specific substitution patterns are required.
  • Purity and yield can be optimized by controlling reaction temperature, catalyst loading, and reaction duration.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced indole compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
Colon Cancer (SW620)5.0
Prostate Cancer (PC-3)6.0
Lung Cancer (NCI-H23)4.5

These results indicate that the compound exhibits cytotoxicity comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.

Case Study: Cytotoxic Evaluation

In a systematic study, various derivatives of indole-based compounds were synthesized and evaluated for their cytotoxic properties. Among these derivatives, this compound showed remarkable activity against multiple cancer cell lines. The study employed flow cytometry to analyze apoptosis and cell cycle distribution, confirming that the compound induced significant apoptotic changes in treated cells compared to control groups .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how structural variations affect biological activity. Modifications at the benzylidene moiety were systematically explored, leading to the identification of more potent analogs with enhanced selectivity for cancer cells over normal cells . This study underscores the importance of chemical modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Substituent Variations in 3-Arylidene Oxindoles

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 4-OCH₃ (methoxy) C₁₆H₁₂FNO₂ 269.28 Antimicrobial potential
3-(4-Chlorobenzylidene)-5-fluoro-oxindole 4-Cl (chloro) C₁₅H₉ClFNO 273.70 Higher lipophilicity; antiviral studies
5-Fluoro-3-(thien-2-ylmethylene)-oxindole Thien-2-yl (sulfur-containing) C₁₄H₈FNOS 273.29 Altered electronic profile; unstudied
5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-oxindole 4-OH-3-OCH₃ (hydroxy-methoxy) C₁₆H₁₂FNO₃ 285.28 Enhanced solubility via H-bonding
3-(4-Ethylbenzylidene)-oxindole 4-C₂H₅ (ethyl) C₁₇H₁₅NO 249.31 Solid-state stability

Key Observations :

  • Electron-Donating vs. This difference may influence interactions with biological targets, such as enzymes or receptors.
  • Lipophilicity : The chloro analog exhibits higher lipophilicity (Cl vs. OCH₃), which could enhance membrane permeability but reduce aqueous solubility.
  • Biological Activity : While the target compound’s antimicrobial activity is suggested, the chloro derivative has been associated with antiviral properties (EC₅₀ ~4 µg/mL against RSV).

Structural and Spectroscopic Analysis

  • IR Spectroscopy : The target compound’s carbonyl stretch (C=O) appears at ~1700 cm⁻¹ , consistent with oxindole derivatives. Methoxy C-O stretches are observed at ~1250 cm⁻¹ .
  • NMR Data : Similar compounds exhibit indole NH protons at δ 9.25–12.33 ppm and aromatic protons at δ 6.8–8.0 ppm .
  • Crystal Packing : XPac analysis of 3-substituted oxindoles revealed that bulkier groups (e.g., ethyl) induce tighter molecular packing, enhancing thermal stability.

Biological Activity

5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom at the 5-position and a methoxybenzylidene group at the 3-position, which are believed to enhance its pharmacological properties.

  • Molecular Formula : C16H16FNO2
  • Molecular Weight : Approximately 269.27 g/mol
  • Structure : The compound contains an indole core, which is a common structural motif in many biologically active compounds, particularly in alkaloids known for their diverse physiological effects.

Biological Activities

Preliminary studies have indicated that this compound exhibits several notable biological activities:

  • Anticancer Activity : Initial cytotoxicity evaluations have shown that this compound can induce cell death in various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines, outperforming some established anticancer agents .
  • Mechanism of Action : The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, it is hypothesized that the presence of the methoxybenzylidene group may play a critical role in enhancing its selectivity and potency against cancer cells compared to structurally similar compounds .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-3-hydroxyindoleHydroxy group instead of methoxybenzylideneAntimicrobial
5-FluoroindoleLacks methoxy groupAnticancer
5-Fluoro-N-methylindoleMethyl substitution at nitrogenNeuroactive properties
This compound Fluorine and methoxybenzylidene substitutionAnticancer

The unique substitution pattern of this compound may enhance its effectiveness compared to these analogs.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of indole-based compounds similar to this compound. For example:

  • Cytotoxic Evaluation : A study evaluated a series of 2-oxoindoline derivatives and found that certain compounds exhibited cytotoxicity comparable to or greater than established anticancer drugs. This suggests that modifications in the indole structure can lead to enhanced biological activity .
  • Mechanistic Studies : Research into the apoptotic pathways activated by these compounds has indicated that they may influence cell cycle regulation and apoptosis, providing insights into their potential therapeutic applications in oncology .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign methoxy (δ 3.8–3.9 ppm), fluoro-indole (δ 6.8–7.3 ppm), and benzylidene protons (δ 7.4–8.5 ppm). Correlate with 2D experiments (COSY, HSQC) .
  • IR spectroscopy : Confirm carbonyl stretch (C=O at ~1700 cm⁻¹) and imine (C=N at ~1620 cm⁻¹) .
  • DFT calculations : Optimize geometry using Gaussian or ORCA to predict NMR shifts and compare with experimental data .

How does the 5-fluoro substitution influence the compound’s electronic properties and reactivity in downstream functionalization?

Advanced Research Question
The electron-withdrawing fluorine at C5:

  • Reduces electron density on the indole ring, directing electrophilic substitution to the para position (C7) .
  • Stabilizes the enolate intermediate during alkylation or acylation, enabling regioselective modification .
  • Case study : Fluorine substitution in oxindole derivatives enhances binding affinity to kinase targets (e.g., VEGFR-2 IC50 ~200 nM) .

What in vitro assays are suitable for evaluating biological activity, and how can conflicting data from cytotoxicity vs. target inhibition be reconciled?

Advanced Research Question

  • Kinase inhibition : Screen against VEGFR-2 or PR (progesterone receptor) using fluorescence polarization assays .
  • Cytotoxicity : Test in B16 melanoma or Vero cell lines (IC50 <10 µM indicates therapeutic potential) .
  • Data contradiction : Low cytotoxicity but high kinase inhibition suggests off-target effects. Validate via SAR studies : Modify the 3-benzylidene group (e.g., replace methoxy with nitro) to enhance selectivity .

What computational strategies predict binding modes of this compound with biological targets like kinases or nuclear receptors?

Advanced Research Question

  • Molecular docking : Use MOE or AutoDock to model interactions with PR or VEGFR-2. The 4-methoxybenzylidene group likely occupies hydrophobic pockets, while the oxindole carbonyl hydrogen-bonds with catalytic lysines .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify essential features (e.g., fluorine, methoxy) for activity, guiding analog design .

How can synthetic byproducts or degradation products be identified and quantified during scale-up?

Advanced Research Question

  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities (e.g., hydrolyzed benzaldehyde or dimerized products) .
  • Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) identifies labile groups (e.g., imine bond cleavage) .
  • QC protocols : Implement in-process controls (IPC) via TLC or inline IR to monitor reaction progress .

What are the implications of the compound’s logP and solubility for in vivo pharmacokinetics, and how can these be optimized?

Advanced Research Question

  • LogP : Predicted ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (<10 µg/mL) necessitates formulation strategies (e.g., nanocrystallization or PEGylation) .
  • Optimization : Introduce polar groups (e.g., hydroxyl at C7) to improve solubility without compromising membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

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